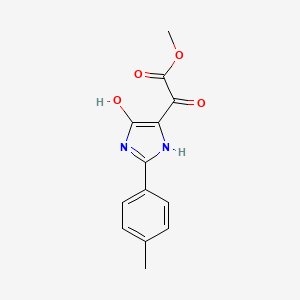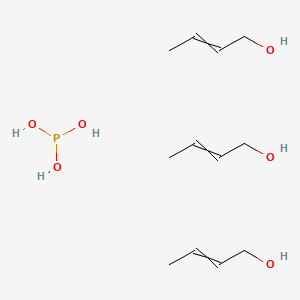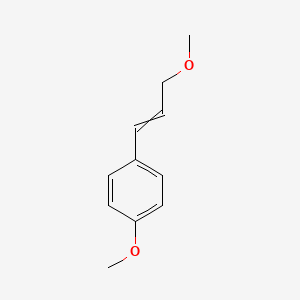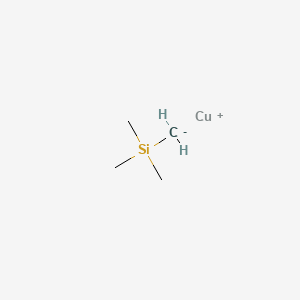![molecular formula C22H21N3OSn B14655872 {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-79-2](/img/structure/B14655872.png)
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound characterized by its unique structure, which includes an ethylimino group, a triphenylstannyl group, and a cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin hydroxide with an ethylimino cyanamide precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenyltin oxide derivatives, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile reagent in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin hydroxide: A precursor in the synthesis of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide.
Ethylimino cyanamide: Another precursor used in the synthesis.
Other organotin compounds: Such as tributyltin chloride and triphenyltin chloride, which have similar applications but different reactivity profiles.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51951-79-2 |
|---|---|
Molekularformel |
C22H21N3OSn |
Molekulargewicht |
462.1 g/mol |
IUPAC-Name |
triphenylstannyl N-cyano-N'-ethylcarbamimidate |
InChI |
InChI=1S/3C6H5.C4H7N3O.Sn/c3*1-2-4-6-5-3-1;1-2-6-4(8)7-3-5;/h3*1-5H;2H2,1H3,(H2,6,7,8);/q;;;;+1/p-1 |
InChI-Schlüssel |
UKKGIYQDAFAHTG-UHFFFAOYSA-M |
Kanonische SMILES |
CCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)



